molecular formula C13H18N2O4 B2743657 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid CAS No. 2248355-99-7

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid

Cat. No.: B2743657
CAS No.: 2248355-99-7
M. Wt: 266.297
InChI Key: UFRYQGXLOFXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
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Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid, with a molecular formula of C13H18N2O4 and a molecular weight of approximately 378.4 g/mol, is an organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Amino Acid Backbone : The presence of an amino group and a carboxylic acid group allows for interactions with various biological molecules.
  • Functional Groups : The 2-methylpropan-2-yl oxycarbonyl and 6-methylpyridin-2-yl groups enhance its reactivity and binding potential to biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The interaction with biomolecules can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives similar to this compound can significantly reduce inflammation in animal models.
    CompoundActivityReference
    Ethyl acetate fraction46.51% inhibition in carrageenan-induced inflammation
  • Analgesic Effects : The acetic acid-induced writhing test demonstrated that related compounds exhibit substantial analgesic effects.
    TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
    Morphine583.0792.94
    Ethyl acetate30074.3588.38
  • Antipyretic Activity : The compound has shown potential in reducing fever in experimental models, highlighting its therapeutic versatility.

Study on Analgesic Potential

In a study conducted on albino mice, the analgesic potential of ethyl acetate fractions derived from plants was evaluated using the acetic acid writhing test. Mice treated with varying doses of the fractions exhibited significant reductions in writhing, indicating potent analgesic properties.

Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory activity of various fractions from medicinal plants, including those structurally similar to our compound. The chloroform fraction exhibited notable anti-inflammatory effects, suggesting that compounds like this compound could be effective in treating inflammatory conditions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-6-5-7-10(14-9)15(8-11(16)17)12(18)19-13(2,3)4/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYQGXLOFXZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.